molecular formula C5H3ClOS B1589303 4-Chlorothiophene-2-carbaldehyde CAS No. 57500-51-3

4-Chlorothiophene-2-carbaldehyde

Cat. No.: B1589303
CAS No.: 57500-51-3
M. Wt: 146.6 g/mol
InChI Key: YYEIZVYJDLYMIH-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Synthetic and Medicinal Chemistry

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that serves as a fundamental scaffold in a multitude of biologically active compounds and functional materials. organic-chemistry.orgresearchgate.net The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a molecule without significantly altering its biological activity, a property attributed to their similar size and electronic properties. semanticscholar.org This has made thiophene derivatives a subject of intense research in medicinal chemistry. semanticscholar.orgnih.govsemanticscholar.org

Thiophene-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, antihypertensive, and anticancer properties. organic-chemistry.orgnih.govsemanticscholar.org Well-known drugs such as the antipsychotic olanzapine, the antiplatelet agent clopidogrel, and the antibiotic cefoxitin (B1668866) all feature a thiophene core, underscoring its importance in drug design and development. nih.govsemanticscholar.org In synthetic chemistry, the thiophene ring can be readily functionalized through various reactions like halogenation, nitration, and acylation, providing chemists with a versatile platform to construct complex molecular architectures. nih.gov

Overview of 4-Chlorothiophene-2-carbaldehyde as a Key Intermediate in Organic Synthesis

This compound is a bifunctional organic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and a formyl (aldehyde) group at the 2-position. medchemexpress.com This specific arrangement of functional groups makes it a highly valuable intermediate in multi-step organic syntheses. The aldehyde group is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions. The chloro-substituent and the hydrogen at the 5-position on the thiophene ring also provide sites for further functionalization, such as cross-coupling reactions. Consequently, this compound serves as a pivotal building block for introducing the 4-chlorothienyl-2-yl moiety into larger, more complex target molecules.

Properties

IUPAC Name

4-chlorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClOS/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEIZVYJDLYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451170
Record name 4-chlorothiophene-2-carbaldehyde
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Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57500-51-3
Record name 4-Chloro-2-thiophenecarboxaldehyde
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Record name 4-chlorothiophene-2-carbaldehyde
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Record name 4-chlorothiophene-2-carbaldehyde
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Synthetic Methodologies for 4 Chlorothiophene 2 Carbaldehyde and Its Derivatives

Classical Synthetic Routes

The traditional synthesis of 4-Chlorothiophene-2-carbaldehyde typically involves a combination of halogenation and formylation reactions on a thiophene (B33073) core. The sequence of these two key steps can be varied, leading to two primary classical routes.

Formylation and Halogenation Approaches

Thiophene is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution reactions like halogenation and formylation. acs.org The rate of halogenation for thiophene is significantly faster than that of benzene (B151609). iust.ac.ir Classical approaches to synthesizing this compound can proceed via two main sequences:

Chlorination of Thiophene followed by Formylation: This route begins with the chlorination of thiophene. Direct chlorination of thiophene can lead to a mixture of products, including 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene. iust.ac.ir Separating the desired 3-chlorothiophene (B103000) or 4-chlorothiophene precursor from this mixture can be challenging. Once the appropriately chlorinated thiophene is obtained, a formyl group is introduced at the 2-position.

Formylation of Thiophene followed by Chlorination: Alternatively, thiophene can first be formylated to produce 2-thiophenecarboxaldehyde. This is a common and efficient reaction. Subsequent chlorination of 2-thiophenecarboxaldehyde must then be controlled to achieve substitution at the desired 4-position. The electron-withdrawing nature of the aldehyde group directs incoming electrophiles, but can also yield a mixture of isomers.

In both pathways, controlling the regioselectivity—ensuring the chlorine atom attaches at the C-4 position and the formyl group at the C-2 position—is a critical challenge that often requires multi-step procedures involving protection, substitution, and deprotection, or complex purification steps. nih.gov

Vilsmeier-Haack Formylation in Thiophene Synthesis

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. wikipedia.orgnumberanalytics.com The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com

The process involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, [ClCH=N⁺(CH₃)₂]Cl⁻, known as the Vilsmeier reagent. chemistrysteps.com

Electrophilic Substitution: The electron-rich thiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org

For thiophene and its derivatives, formylation typically occurs at the α-position (C-2 or C-5) due to the higher stability of the intermediate. jk-sci.com When applied to a pre-chlorinated thiophene, such as 3-chlorothiophene, the Vilsmeier-Haack reaction can be a key step in introducing the aldehyde group to form the target compound. The reactivity of five-membered heterocycles in this reaction generally follows the order: pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com

Vilsmeier-Haack Reaction Overview
Substrate Electron-rich arenes (e.g., Thiophene)
Reagents DMF, POCl₃
Key Intermediate Vilsmeier Reagent (chloroiminium salt)
Product Aryl aldehyde
Mechanism Electrophilic Aromatic Substitution

Advanced and Industrially Viable Synthetic Strategies

To overcome the limitations of classical routes, such as low yields and poor selectivity, more advanced and efficient synthetic methods have been developed. These strategies often focus on reducing the number of steps and improving atom economy, making them more suitable for industrial-scale production.

One-Pot Chlorination of 2-Thiophenecarboxaldehyde

"One-pot" synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost, and waste reduction. For the synthesis of halogenated thiophenes, one-pot procedures are highly desirable. For instance, a one-pot bromination/debromination procedure has been developed for 3-methylthiophene (B123197) to produce 2,4-dibromo-3-methylthiophene, a key intermediate for more complex molecules. nih.gov

Applying this concept to the synthesis of this compound would involve the direct chlorination of 2-thiophenecarboxaldehyde in a single step. This approach avoids the separate synthesis and purification of chlorinated thiophene precursors. However, controlling the regioselectivity of the chlorination remains a significant challenge, as direct electrophilic chlorination of 2-thiophenecarboxaldehyde can yield a mixture of the 4-chloro and 5-chloro isomers. Achieving high selectivity for the 4-chloro isomer often requires specific catalysts or reaction conditions that are tailored to favor substitution at that position.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to reduce environmental impact by using less hazardous materials, minimizing waste, and improving energy efficiency. In the context of thiophene synthesis, green approaches include the use of environmentally benign solvents like ethanol, employing non-toxic reagents, and developing metal-free reaction pathways. nih.govnih.gov One reported green method for synthesizing halogenated thiophenes uses simple sodium halides as the halogen source in ethanol, which is an environmentally friendly solvent. nih.gov Another approach has focused on developing greener methods for preparing the Vilsmeier-Haack reagent itself, avoiding toxic chemicals like phosgene (B1210022) or thionyl chloride. scirp.org

Mechanochemistry is an emerging branch of green chemistry that uses mechanical force—typically through ball milling—to induce chemical reactions, often in the absence of a solvent. nih.gov This solvent-free approach reduces volatile organic compound (VOC) emissions and can lead to faster reaction times and different product selectivities compared to traditional solution-based methods.

While the specific mechanochemical synthesis of this compound has not been extensively documented in available literature, the technique has been successfully applied to other thiophene derivatives.

Gewald Synthesis: A solvent-free Gewald synthesis of substituted 2-amino thiophenes has been achieved using high-speed ball milling. nih.gov

Polymer Synthesis: A microporous thiophene polymer has been synthesized via mechanochemical oxidative polymerization in a planetary ball mill, yielding a material with a higher surface area than that produced by conventional solution-based methods. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This approach has been successfully employed in the synthesis of various heterocyclic compounds, including derivatives of thiophene. researchgate.netdntb.gov.uaresearchgate.netmdpi.comnih.govajgreenchem.comresearchgate.net

The application of microwave irradiation can significantly enhance the efficiency of reactions such as the Knoevenagel condensation. For instance, the synthesis of 2-(2-nitroethenyl)thiophene from 2-thiophenecarboxaldehyde and nitromethane (B149229) is effectively catalyzed by beta-alanine (B559535) under microwave irradiation, resulting in increased yields of the desired product. dntb.gov.uaresearchgate.net This method offers a greener and more efficient alternative to traditional synthetic protocols. ajgreenchem.com

Microwave-assisted techniques have also been utilized in multicomponent reactions to produce complex molecules in a single step. mdpi.comajgreenchem.com For example, the synthesis of 2-amino-4H-chromene derivatives has been achieved through a one-pot, three-component condensation of aromatic aldehydes, malononitrile, and α- or β-naphthol under solvent-free conditions using a magnetic catalyst and microwave irradiation. ajgreenchem.com This highlights the potential of microwave chemistry to facilitate the rapid and efficient construction of diverse molecular frameworks.

Derivatization Strategies and Complex Molecule Construction

The versatile chemical nature of this compound allows for a wide range of derivatization strategies, enabling the construction of more complex molecules. These strategies include cross-coupling reactions, condensations, and tandem reactions, which open avenues to novel heterocyclic systems.

Synthesis of 4-Arylthiophene-2-carbaldehydes via Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be highly effective for the synthesis of aryl-substituted thiophenes. nih.govresearchgate.netnih.govmdpi.comnih.govyonedalabs.comlibretexts.orgrsc.org

The Suzuki-Miyaura cross-coupling reaction provides a powerful method for the synthesis of 4-arylthiophene-2-carbaldehydes. nih.govresearchgate.netnih.govmdpi.com This palladium-catalyzed reaction involves the coupling of a halo-thiophene, such as 4-bromothiophene-2-carbaldehyde, with various arylboronic acids or their esters. nih.govmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com

The choice of solvent can influence the reaction efficiency. For example, a mixture of toluene (B28343) and water has been found to be effective for the coupling of 4-bromothiophene-2-carbaldehyde with phenylboronic ester, yielding 4-phenylthiophene-2-carbaldehyde (B1353027) in good yield. nih.govmdpi.com The reaction conditions can be tailored to accommodate a variety of arylboronic acids, including those with electron-donating or electron-withdrawing substituents, leading to a diverse range of 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. nih.govnih.gov

A study on the synthesis of various 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling demonstrated the versatility of this method. Different arylboronic acids and esters were successfully coupled with 4-bromothiophene-2-carbaldehyde to afford the corresponding products. nih.govmdpi.com

Table 1: Examples of 4-Arylthiophene-2-carbaldehydes Synthesized via Suzuki-Miyaura Coupling

EntryArylboronic Acid/EsterProductYield (%)
1Phenylboronic ester4-Phenylthiophene-2-carbaldehydeGood
2p-Tolylphenylboronic acid4-(p-Tolyl)thiophene-2-carbaldehyde-
33,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehydeExcellent
4Formyltrifloromethylphenylboronic ester3-(5-Formyl-3-thienyl)-5-(trifluoromethyl)benzonitrileModerate

Data sourced from multiple studies. nih.govmdpi.com Yields are reported as described in the source material.

Utilization in Heterocyclic Chalcone (B49325) Synthesis via Claisen-Schmidt Reaction

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are valuable intermediates in the synthesis of various heterocyclic compounds. utm.myresearchgate.netscilit.comnih.govwikipedia.orgnih.govgordon.eduresearchgate.netlibretexts.org This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. wikipedia.orgnih.govgordon.edulibretexts.org

In the context of thiophene derivatives, this compound can be reacted with various heterocyclic ketones in the presence of a base, such as sodium hydroxide, to form the corresponding thiophene-containing chalcones. utm.my For instance, the reaction of 3-acetyl-2,5-dichlorothiophene (B158969) or 2-acetyl-5-chlorothiophene (B429048) with aldehydes like 5-bromothiophene-2-carbaldehyde (B154028) leads to the formation of heterocyclic chalcones. utm.my

The Claisen-Schmidt reaction is not limited to conventional heating methods; microwave irradiation has also been employed to facilitate the synthesis of chalcones, often resulting in improved yields and shorter reaction times. utm.my The resulting chalcones can then serve as precursors for the synthesis of a variety of heterocyclic systems, such as pyrazoles, oxazines, and thiazines, through subsequent reactions with appropriate reagents. researchgate.netuobaghdad.edu.iq

Formation of Functionalized Thiophene Derivatives in Tandem Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for the synthesis of complex molecules from simple starting materials. Thiophene-2-carbaldehyde (B41791) and its derivatives can participate in such reactions to generate highly functionalized thiophene systems.

One example is a one-pot, four-component reaction involving an aromatic aldehyde (such as thiophene-2-carbaldehyde), malononitrile, 1,3-thiazolidinedione, and an ethyl amino acid ester hydrochloride in the presence of a base like triethylamine. nih.gov This reaction proceeds through a one-pot, two-step procedure to afford trans-dihydrothiophene ureidoformamide derivatives in moderate to good yields. nih.gov The initial step involves the reaction of the aldehyde with malononitrile, followed by the addition of 1,3-thiazolidinedione and the amino acid ester. nih.gov This methodology allows for the creation of structurally diverse dihydrothiophene derivatives. nih.gov

Furthermore, the resulting dihydrothiophenes can be aromatized in a subsequent step by treatment with a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the corresponding fully aromatic thiophene derivatives. nih.gov

Incorporation into Poly-substituted Heterocycles

The aldehyde functionality of this compound serves as a key handle for its incorporation into a variety of poly-substituted heterocyclic systems. Through condensation and cyclization reactions, this building block can be used to construct larger, more complex ring systems.

For example, chalcones derived from thiophene carbaldehydes can be reacted with reagents like urea, thiourea, or o-phenylenediamine (B120857) to synthesize heterocyclic derivatives such as oxazines, thiazines, and diazepines, respectively. researchgate.net These reactions demonstrate the utility of the thiophene aldehyde scaffold in accessing a diverse range of heterocyclic structures.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorothiophene 2 Carbaldehyde

Fundamental Reaction Pathways

The reactivity of 4-chlorothiophene-2-carbaldehyde is characterized by the distinct functionalities of its aldehyde group and the chlorine atom attached to the thiophene (B33073) ring. These sites allow for a variety of chemical transformations, primarily through nucleophilic addition at the carbonyl carbon and substitution of the chlorine atom.

The aldehyde group in this compound is a key site for nucleophilic attack. pressbooks.pubmasterorganicchemistry.comlibretexts.org This reactivity is fundamental to the construction of more complex molecular architectures.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the aldehyde functionality is a classic method for forming carbon-carbon bonds. adichemistry.commasterorganicchemistry.commasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a secondary alcohol upon acidic workup. masterorganicchemistry.comleah4sci.com The general mechanism involves the formation of a tetrahedral alkoxide intermediate which is subsequently protonated. youtube.com

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. masterorganicchemistry.comchadsprep.com The reaction involves a phosphorus ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate. udel.edu This intermediate then collapses to an oxaphosphetane, which fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org This reaction is highly valuable for its ability to form a C=C double bond at a specific location. libretexts.org

Imine Formation: Primary amines react with this compound to form imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.comwhiterose.ac.uk This condensation reaction is typically acid-catalyzed and proceeds through the addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com

Acetal Formation: In the presence of an acid catalyst, alcohols add to the aldehyde group to form hemiacetals and subsequently acetals. libretexts.orgorganic-chemistry.orgkhanacademy.org This reversible reaction is often used to protect the aldehyde functionality during other chemical transformations. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. libretexts.org

The chlorine atom on the thiophene ring is susceptible to substitution, particularly through nucleophilic aromatic substitution (SNAr) mechanisms. stackexchange.compharmdguru.com This reactivity is enhanced by the electron-withdrawing nature of the aldehyde group, which stabilizes the intermediate Meisenheimer complex.

Research has shown that the chlorine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups onto the thiophene ring. The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Advanced Reaction Chemistries

Beyond the fundamental pathways, this compound is a versatile substrate for a range of more advanced chemical transformations, enabling the synthesis of diverse and complex heterocyclic compounds.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. banglajol.infopharmdguru.comwikipedia.org This reaction is particularly useful for the synthesis of α,β-unsaturated compounds. pharmdguru.comwikipedia.org

In the case of this compound, it can readily undergo Knoevenagel condensation with various active methylene compounds such as malononitrile, ethyl cyanoacetate, and cyanoacetamide. banglajol.info These reactions are often carried out under mild conditions and can be promoted by various catalysts, including Lewis acids or bases. researchgate.net The products of these condensations are valuable intermediates in the synthesis of dyes, polymers, and biologically active molecules. researchgate.netresearchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions

Active Methylene CompoundCatalyst/ConditionsProduct
MalononitrileUrea, Microwave2-((4-chlorothiophen-2-yl)methylene)malononitrile
Ethyl CyanoacetatePiperidine, EthanolEthyl 2-cyano-3-(4-chlorothiophen-2-yl)acrylate
CyanoacetamideSodium Ethoxide, Ethanol2-cyano-3-(4-chlorothiophen-2-yl)acrylamide

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of thiophene derivatives.

Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or silver oxide (Ag₂O). The resulting 4-chlorothiophene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. nih.gov

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-chlorothiophen-2-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is crucial for the synthesis of various thiophene-based ligands and pharmaceuticals.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. mdpi.comnih.govnih.gov The chlorine atom on the thiophene ring can participate in various coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. mdpi.comnih.govmdpi.com this compound can be coupled with various aryl or vinyl boronic acids or their esters to produce a wide range of 4-aryl- or 4-vinylthiophene-2-carbaldehydes. mdpi.comnih.govnih.govnih.gov These reactions typically proceed in good yields and tolerate a wide range of functional groups. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.netlibretexts.org This reaction can be used to introduce alkenyl groups at the 4-position of the thiophene ring of this compound.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to 4-alkynylthiophene-2-carbaldehydes, which are important precursors for various functional materials and biologically active compounds. lookchem.comresearchgate.net

Table 2: Palladium-Catalyzed Reactions of this compound

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingArylboronic AcidPd(PPh₃)₄, K₂CO₃4-Arylthiophene-2-carbaldehyde
Heck ReactionStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N4-(2-phenylvinyl)thiophene-2-carbaldehyde
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-(phenylethynyl)thiophene-2-carbaldehyde

Electrophilic and Nucleophilic Substitution at the Thiophene Ring

The reactivity of the thiophene ring in this compound is dictated by the electronic properties of its substituents: the chlorine atom and the carbaldehyde group. The aldehyde group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). scranton.edu The chlorine atom itself is an ortho-, para-directing deactivator for electrophilic attack but can function as a leaving group in nucleophilic substitution reactions.

A significant application of substitution at the thiophene ring is demonstrated in the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling reactions. In these reactions, the halogen at the 4-position of the thiophene ring is substituted with an aryl group. A study on the synthesis of various 4-arylthiophene-2-carbaldehydes utilized 4-bromo-2-thiophenecarboxaldehyde (B41693) and various arylboronic acids or esters in the presence of a Palladium(0) catalyst. nih.gov This methodology is directly relevant for the substitution of the chlorine atom in this compound. The reactions typically proceed with good to excellent yields, demonstrating the viability of C-C bond formation at this position. nih.gov

For instance, the coupling of the thiophene precursor with phenylboronic ester in a toluene (B28343)/water solvent system using K₃PO₄ as a base and a Pd(0) catalyst yielded 4-phenylthiophene-2-carbaldehyde (B1353027) in good yield. nih.gov The efficiency of these coupling reactions highlights a powerful method for modifying the thiophene core at the C4 position. nih.gov

Table 1: Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Coupling nih.gov
Aryl Boronic Acid/EsterProductYield
Phenylboronic Ester4-Phenylthiophene-2-carbaldehydeGood
3,5-Dimethylphenylboronic Acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehydeExcellent

Computational and Theoretical Insights into Reactivity

Computational chemistry provides indispensable tools for understanding the complex reactivity of heterocyclic compounds like this compound. rsc.org Techniques such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis allow for the prediction of reaction outcomes and the elucidation of electronic properties.

Density Functional Theory (DFT) Studies for Reaction Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, offering insights into reactivity and reaction mechanisms. While specific DFT studies focusing solely on this compound are not widely documented, research on closely related chlorothiophene-based chalcones provides valuable analogous data. arabjchem.org In a study on such chalcones, DFT was employed to analyze the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and generate Molecular Electrostatic Potential (MEP) plots. arabjchem.org These analyses are crucial for understanding the electrophilic and nucleophilic sites of the molecules and predicting their behavior in chemical reactions. arabjchem.org

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (Eg) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally indicates higher reactivity. nih.gov

In the computational analysis of chlorothiophene-based chalcone (B49325) analogs, FMO theory was used to determine their electronic properties. The study calculated the HOMO and LUMO energies to understand the compounds' interaction capabilities. arabjchem.org The binding energy values for these compounds with target proteins were found to be in the range of -6.2 to -6.6 kcal/mol, indicating moderate interactions. arabjchem.org

Table 2: Frontier Molecular Orbital Energies and Binding Energies for Related Chlorothiophene Chalcones arabjchem.org
CompoundBinding Energy (kcal/mol)Notes
Chlorothiophene Chalcone Analog C4-6.2 to -6.6Interaction with anti-apoptotic proteins MDM2 and Bcl-2.
Chlorothiophene Chalcone Analog C6-6.2 to -6.6Interaction with anti-apoptotic proteins MDM2 and Bcl-2.

Mechanistic Elucidation via Computational Modeling and Kinetic Studies

The study found that the reaction rates with thiophene-2-carbaldehyde (B41791) were lower than those with benzaldehyde, indicating that the thienyl group behaves as an electron-donating substituent in this context. rsc.org The presence of the electron-withdrawing chlorine atom at the 4-position in this compound would be expected to modulate this reactivity. The chloro group would increase the electrophilicity of the aldehyde's carbonyl carbon, likely leading to an increased rate for nucleophilic addition reactions compared to the non-chlorinated parent compound.

Table 3: Reactivity Order in Base-Catalyzed Condensation with Thiophene-2-carbaldehyde rsc.org
Acetonitrile (B52724) ReactantRelative Reactivity
3-PyridylacetonitrileHighest
Thiophen-2-ylacetonitrileHigh
PhenylacetonitrileMedium
Thiophen-3-ylacetonitrileLowest

Applications in Advanced Chemical and Biological Sciences

Medicinal Chemistry and Drug Discovery Research

The unique structural features of 4-Chlorothiophene-2-carbaldehyde, including the electron-withdrawing nature of the chlorine and the reactivity of the aldehyde group, make it a valuable starting material for creating diverse molecular architectures. Researchers have leveraged this scaffold to explore a multitude of therapeutic targets.

The thiophene (B33073) nucleus is a cornerstone in the development of new antimicrobial agents. Derivatives of this compound have been investigated for their ability to combat various pathogens, including drug-resistant strains of bacteria.

Research has shown that thiophene derivatives can exhibit significant antibacterial activity against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org Certain thiophene compounds have demonstrated bactericidal effects, reducing bacterial counts by several log-folds in time-kill curve assays. frontiersin.orgresearchgate.net The mechanism of action for some of these derivatives involves increasing the permeability of the bacterial membrane and reducing the adherence of bacteria to host cells. frontiersin.org

A series of novel 4-arylthiophene-2-carbaldehyde compounds were synthesized and screened for their antibacterial capabilities. nih.gov One derivative, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile, showed excellent activity against Pseudomonas aeruginosa with a half-maximal inhibitory concentration (IC50) value of 29.7 µg/mL. nih.govnih.gov Other studies have focused on creating thiophene-based heterocycles, such as spiro-indoline-oxadiazole derivatives, which displayed high activity against Clostridium difficile with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml. tandfonline.comnih.gov The antimicrobial potential of these scaffolds extends to antifungal activity, with some derivatives showing efficacy against various fungal species. nih.gov

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives
Compound/DerivativeTarget Organism(s)Activity/MeasurementReference(s)
Thiophene derivative 4Colistin-Resistant A. baumanniiBactericidal effect at 2xMIC and 4xMIC after 8h frontiersin.org
Thiophene derivative 7Pseudomonas aeruginosaMore potent than gentamicin nih.gov
Spiro–indoline–oxadiazole 17Clostridium difficileMIC: 2 to 4 μg/ml tandfonline.comnih.gov
3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d)Pseudomonas aeruginosaIC50: 29.7 µg/mL nih.govnih.gov
N-alkylthioureas (20, 21)Mycobacterium tuberculosis2-4 fold higher potency than Isoniazid nih.gov

The chlorothiophene scaffold has been a building block for various novel compounds with potential anticancer properties. These derivatives are evaluated for their ability to inhibit the growth of cancer cells and to understand their cytotoxic mechanisms.

One study focused on chlorothiophene-based chalcones, which exhibited significant toxicity against various cancer cell lines. arabjchem.org Specifically, compounds C4 and C6 were highly effective against the WiDr colorectal cancer cell line, with IC50 values of 0.77 and 0.45 µg/mL, respectively. arabjchem.org Mechanistic predictions suggest these compounds bind to key proteins like MDM2 and Bcl-2, which are involved in cancer cell survival. arabjchem.org

Metal complexes incorporating a chlorothiophene moiety have also been explored. mdpi.combohrium.com A cobalt complex derived from 3-chlorothiophene-2-carboxylic acid, a related structure, showed significant inhibitory effects on human leukemia K562 cells (62.05% inhibition) and colon cancer SW480 cells (66.83% inhibition). mdpi.combohrium.com Furthermore, thiophene carboxamide derivatives designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4) have shown substantial antiproliferative properties against the Hep3B liver cancer cell line. nih.gov Structure-activity relationship (SAR) analysis of some thiophene derivatives revealed that the presence of an electron-donating methyl group on an associated phenyl ring enhanced anti-proliferative potency. sci-hub.se

Table 2: Anticancer Activity of Selected Thiophene Derivatives
Compound/DerivativeCancer Cell LineActivity/Measurement (IC50)Reference(s)
Chalcone (B49325) C4WiDr (Colorectal)0.77 µg/mL arabjchem.org
Chalcone C6WiDr (Colorectal)0.45 µg/mL arabjchem.org
Cobalt Complex 4K562 (Leukemia)62.05% inhibition mdpi.combohrium.com
Cobalt Complex 4SW480 (Colon)66.83% inhibition mdpi.combohrium.com
Thiophene Carboxamide 2bHep3B (Liver)5.46 µM nih.gov

Derivatives of chlorothiophene are being investigated for their potential to modulate inflammatory pathways. Inflammation is a key factor in many chronic diseases, and finding new anti-inflammatory agents is a major research goal.

A study on 2-chlorothiophene (B1346680) found that it possesses significant, dose-dependent anti-inflammatory properties in both acute and chronic inflammation models in rats. jddt.in At a 20 mg/kg dose, it produced an 84.62% reduction in edema volume in an acute model, an effect superior to the standard drug indomethacin. jddt.in In a chronic model, the same dose led to a 27.73% reduction in granuloma weight. jddt.in

Other research has focused on more complex derivatives. A series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene compounds were shown to exhibit anti-inflammatory activity by activating the NRF2 pathway, a key regulator of antioxidant response. nih.govresearchgate.net These compounds effectively reversed the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in stimulated macrophage cells. nih.govresearchgate.net The mechanism of action for some thiophene derivatives has also been linked to the inhibition of enzymes like 5-LOX and the modulation of gene expression related to inflammation. nih.gov

Table 3: Anti-inflammatory Activity of Selected Thiophene Derivatives
Compound/DerivativeModel/Cell LineKey FindingReference(s)
2-ChlorothiopheneCarrageenan-induced paw edema (rats)84.62% edema reduction at 20 mg/kg jddt.in
Tetrahydrobenzo[b]thiophene 3aLPS-stimulated RAW 264.7 cells87.07% Nitric Oxide (NO) inhibition researchgate.net
Tetrahydrobenzo[b]thiophene 3bLPS-stimulated RAW 264.7 cells80.39% Nitric Oxide (NO) inhibition researchgate.net
Thiazolo-thiophene derivative 4Asthma modelSignificant reduction in TNF-α, IL-1β, and IL-6 nih.gov

This compound serves as a crucial building block, or precursor, in the synthesis of more complex molecules with potential pharmaceutical applications. Its aldehyde functional group is readily transformed into a wide variety of other chemical groups, allowing for the construction of diverse molecular libraries for drug screening.

The Suzuki-Miyaura cross-coupling reaction, a powerful tool in organic synthesis, has been used to create a series of 4-arylthiophene-2-carbaldehydes from bromo- or chloro-thiophene precursors. nih.govnih.gov This demonstrates the utility of halogenated thiophene aldehydes as key intermediates for generating novel aryl-substituted thiophenes, which have shown a range of biological activities. nih.govnih.gov The synthesis of related compounds, such as 2-acetyl-4-chlorothiophene, further highlights the role of these chlorinated thiophenes as versatile starting materials. chemicalbook.com

The industrial-scale synthesis of halogenated 2-thiophenecarboxylic acid derivatives, which can be derived from compounds like this compound, has been developed for applications such as creating new insecticides. beilstein-journals.org This underscores the importance of these chlorinated thiophene building blocks in creating complex, biologically active molecules for various fields, including pharmaceuticals and agrochemicals. beilstein-journals.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how a molecule's chemical structure correlates with its biological activity. For thiophene derivatives, SAR studies help in designing more potent and selective compounds.

In the context of antimicrobial agents, SAR analyses have revealed that specific substitutions on the thiophene ring are crucial for activity. frontiersin.orgtandfonline.com For instance, computational docking studies have been used to simulate the binding energies of potent thiophene compounds with bacterial protein targets, helping to explain their efficacy. tandfonline.comnih.gov

For anticancer thiophene derivatives, SAR analysis has shown that the type and position of substituent groups significantly impact cytotoxicity. sci-hub.se In one series, the presence of an electron-donating methyl group at the para position of an attached phenyl ring resulted in the highest anti-proliferative potency. sci-hub.se Conversely, adding a second chloro substituent at the 3,4-dichloro positions of the phenyl ring also yielded an active compound. sci-hub.se In another study of tiazofurin (B1684497) analogues, which include thiophene-based structures, researchers investigated how modifications to the core structure affected the inhibition of the IMP dehydrogenase enzyme, a target in cancer therapy. researchgate.net These studies are critical for optimizing lead compounds to enhance their therapeutic properties.

Beyond the well-documented antimicrobial, anticancer, and anti-inflammatory activities, the thiophene scaffold, including derivatives of this compound, has been explored for a range of other therapeutic applications.

A series of 4-arylthiophene-2-carbaldehyde derivatives were screened for multiple biological activities. nih.govnih.gov Several of these compounds demonstrated noteworthy antioxidant potential by acting as nitric oxide (NO) scavengers. nih.govnih.gov The compound 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile was found to be the most effective NO scavenger, with an IC50 value of 45.6 µg/mL. nih.govnih.gov Additionally, certain derivatives, such as 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, exhibited outstanding urease inhibition, a property relevant to treating infections by urease-producing bacteria like Helicobacter pylori. nih.govnih.gov

Broader reviews of thiophene-based compounds also point to their potential as antiviral and antihypertensive agents. nih.govnih.gov Furthermore, related heterocyclic structures derived from a 4-chlorocarboxaldehyde scaffold have shown promise as anticonvulsant and antiparkinsonian agents in preclinical studies. nih.gov This wide range of biological activities underscores the versatility of the thiophene nucleus as a privileged scaffold in drug discovery.

Materials Science and Organic Electronics

In the realm of materials science, this compound is valued as a precursor for creating organic functional materials. The inherent electronic properties of the thiophene ring, combined with the synthetic handles provided by its substituents, allow for the construction of tailored macromolecular structures.

Thiophene and its derivatives are fundamental building blocks for π-conjugated polymers, which are characterized by a backbone of alternating single and double bonds that facilitates electron delocalization. rsc.org These materials are at the forefront of organic electronics research. This compound serves as a monomer in the synthesis of such polymers. The electron-rich nature of the thiophene ring contributes to the electronic properties of the resulting polymer chain. mdpi.com

The structure of thiophene-based polymers allows for significant intermolecular π-π interactions, which are crucial for efficient charge transport. researchgate.net By incorporating building blocks like this compound, chemists can create larger, planar systems, such as those based on thienothiophenes, which enhance the performance of organic electronic materials. mdpi.com The presence of the chlorine atom and the aldehyde group on the monomer allows for precise control over the polymer's final structure and properties through various polymerization techniques. rsc.org

The π-conjugated polymers synthesized from thiophene derivatives are integral to the fabrication of various organic electronic and optoelectronic devices. researchgate.net Polythiophenes are among the most studied semiconductor materials for these applications due to their high charge transport properties and compatibility with flexible substrates. juniperpublishers.com

These materials are commonly used as the active layer in:

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers act as the semiconductor, controlling the flow of current in the transistor. juniperpublishers.com

Organic Light-Emitting Diodes (OLEDs): In OLEDs, these polymers can function as the emissive layer or as charge-transport layers, such as the hole injection layer. mdpi.comjuniperpublishers.com

Organic Photovoltaics (OPVs): Their ability to absorb light and transport charge makes them suitable for use in the active layer of organic solar cells. juniperpublishers.com

For instance, polymers incorporating thieno[2,3-b]thiophene (B1266192) units, which can be synthesized from thiophene-carbaldehyde precursors, have been successfully used as a hole injection layer in OLEDs. mdpi.com The strategic design of these polymers, starting from functionalized monomers like this compound, is key to optimizing device performance. kaust.edu.sa

The synthesis of functionalized polymers from this compound allows for the fine-tuning of material properties. The aldehyde group can participate in condensation polymerization reactions, while the chlorine atom and the C-H bonds on the thiophene ring can be modified through various cross-coupling reactions, such as Suzuki and Stille polymerizations. rsc.orgnih.gov This versatility enables the creation of polymers with specific electronic, optical, and physical characteristics.

Research into the polymerization of thiophene-2-carbaldehyde (B41791) has demonstrated that polymers can be synthesized using acid catalysis, resulting in materials with distinct morphological and physicochemical properties. journalskuwait.org The resulting poly(thiophene-methine)s represent a class of polymers accessible from carbaldehyde precursors. The table below summarizes key research findings related to the synthesis and properties of polymers derived from thiophene-carbaldehyde and related building blocks.

Polymer/Building BlockSynthesis MethodKey Finding/ApplicationReference
Poly(thiophene-2-carbaldehyde)Acid Catalysis (HCl)Forms globular polymer particles with a rough surface; demonstrates the feasibility of polymerizing thiophene-aldehydes. journalskuwait.org
Thieno[2,3-b]thiophene-based PolyamidesMulti-step synthesis from thiophene precursorsUtilized as an effective hole injection layer in OLEDs, demonstrating the role of thiophene derivatives in functional devices. mdpi.com
Quinoidal Thiophene PolymersStille PolymerizationExhibits a low band gap and high charge carrier mobility (up to 8.09 cm² V⁻¹ s⁻¹) in OFETs due to extended conjugation. researchgate.net
[2,2′-Bithiophene]-4,4′-dicarboxamide PolymersSynthesis from 3-thiophenecarboxylic acid followed by polymerizationAchieved high open-circuit voltages in polymer solar cells and hole mobility up to 1.43 × 10⁻² cm² V⁻¹ s⁻¹ in OTFTs. researchgate.net

Agrochemical Research and Development

In agrochemical science, the discovery of novel active ingredients is crucial for managing pests and diseases. Heterocyclic compounds are a rich source of molecular scaffolds for this purpose. This compound, with its specific functional groups, serves as a valuable starting material for the synthesis of new chemical entities for screening and development.

The development of phenoxyacetic acid herbicides like 2,4-D transformed modern agriculture by providing selective control of broad-leaved weeds. researchgate.net The synthesis of such effective agrochemicals often relies on functionalized aromatic precursors. This compound represents a heterocyclic analogue of chlorinated aromatic aldehydes, which are common intermediates in chemical synthesis.

The thiophene nucleus is a known "bioisostere" of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a biologically active molecule without losing efficacy. The aldehyde and chloro- groups on this compound are reactive sites that allow for the construction of a diverse library of more complex molecules. These derivatives can then be screened for potential herbicidal or fungicidal activity, making the compound a valuable precursor in the research and development pipeline for new crop protection agents.

The thiophene ring is a structural motif found in a number of commercial insecticides. The synthetic accessibility and reactivity of this compound make it an attractive starting point for creating novel insecticide candidates. The aldehyde function can be readily converted into other functional groups or used to build larger molecular frameworks, while the chlorine atom can influence the electronic properties and metabolic stability of the final compound. Through systematic chemical modification of the this compound scaffold, chemists can generate new compounds for high-throughput screening to identify potential insecticidal properties.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can gain detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the individual atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 4-arylthiophene-2-carbaldehyde, the aldehyde proton typically appears as a singlet at around δ 9.95 ppm. nih.gov The protons on the thiophene ring exhibit distinct signals, with the proton at position 5 appearing as a singlet around δ 8.1 ppm and the proton at position 3 as a singlet around δ 7.8 ppm. nih.gov For thiophene-2-carbaldehyde, the aldehyde proton is observed at δ 9.95 (s, 1H), with the thiophene ring protons appearing at δ 7.80–7.77 (m, 2H) and δ 7.22 (t, J = 4.3 Hz, 1H). rsc.org

The ¹³C NMR spectrum of thiophene-2-carbaldehyde shows the aldehyde carbon at δ 183.1, with the thiophene ring carbons resonating at δ 144.0, 136.5, 135.2, and 128.4. rsc.org These characteristic chemical shifts provide a fingerprint for the molecule, allowing for its unambiguous identification.

Table 1: Representative ¹H and ¹³C NMR Data for Thiophene-2-carbaldehyde Derivatives

CompoundNucleusChemical Shift (δ, ppm)
Thiophene-2-carbaldehyde¹H9.95 (s, 1H, CHO), 7.80–7.77 (m, 2H, thiophene-H), 7.22 (t, J = 4.3 Hz, 1H, thiophene-H)
¹³C183.1 (CHO), 144.0, 136.5, 135.2, 128.4 (thiophene-C)
4-Phenylthiophene-2-carbaldehyde (B1353027)¹H9.95 (s, 1H, CHO), 8.1 (s, 1H, thiophene-H5), 7.8 (s, 1H, thiophene-H3), 7.3-7.5 (m, aryl-H)

Data sourced from multiple studies for comparative purposes. nih.govrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

A key feature in the FT-IR spectrum of thiophene-2-carbaldehyde derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. For thiophene-2-carbaldehyde, this band is observed at 1665 cm⁻¹. researchgate.net The presence of a chlorine atom on the thiophene ring in this compound would be expected to influence the electronic environment and potentially shift the position of this and other characteristic bands. The aromatic C-H stretching vibrations are typically observed in the range of 3016-3082 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for Thiophene Aldehyde Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aldehyde C=OStretch1665
Aromatic C-HStretch3016-3082

Data based on studies of thiophene-2-carbaldehyde and its derivatives. researchgate.net

Mass Spectrometry (MS and EI-MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. In mass spectrometry, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1) or the loss of the entire aldehyde group (CHO, M-29). libretexts.orgmiamioh.edu The molecular ion peak (M+) provides the molecular weight of the compound. For this compound (C₅H₃ClOS), the expected molecular weight is approximately 146.60 g/mol . nih.gov The mass spectrum of 4-phenylthiophene-2-carbaldehyde, a related compound, shows a molecular ion peak at m/z 188. nih.gov The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk

Chromatographic Techniques for Purity and Product Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of thiophenic compounds. mdpi.com A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column containing the stationary phase, and a detector.

For the analysis of thiophenic compounds, a common setup involves a reversed-phase column (e.g., ODS-3) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mdpi.com The separation is based on the differential polarity of the compounds. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. The purity of the synthesized compound can be determined by the presence of a single, sharp peak in the chromatogram. The progress of reactions involving this compound can also be monitored by TLC (Thin Layer Chromatography), a simpler chromatographic technique. nih.gov

Table 3: Typical HPLC Parameters for Thiophenic Compound Analysis

ParameterCondition
ColumnODS-3, 5 µm, 250 x 4.6 mm
Mobile PhaseAcetonitrile/Water (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV (e.g., 231 nm)

Parameters are based on a method developed for related thiophenic compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In the context of this compound analysis, GC-MS is instrumental for several reasons. Firstly, it allows for the effective separation of the target compound from a complex matrix, which may include starting materials, solvents, and by-products from the synthetic process. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries.

While specific GC-MS methods for this compound are not extensively detailed in publicly available literature, typical parameters can be extrapolated from the analysis of similar thiophene derivatives. These would involve a capillary column, such as a DB-5ms or HP-5ms, and a temperature program designed to ensure adequate separation of all volatile components. The mass spectrometer would typically be operated in electron ionization (EI) mode. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Parameter Typical Value/Condition
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase 5% Phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Program Initial temp. 50-100 °C, ramp to 250-300 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Ion Trap
Scan Range m/z 40-450

Advanced Analytical Approaches for Metabolites and Impurities

Beyond the characterization of the primary compound, the detection and control of metabolites and impurities are of paramount importance, particularly in the pharmaceutical industry. Advanced analytical techniques are essential for identifying and quantifying these often low-level and structurally similar compounds.

Detection of Reactive Metabolites and Adducts

The thiophene ring, a core structure in many pharmaceutical compounds, is recognized as a "structural alert" due to its potential for metabolic activation into reactive species. ijrti.orgbiomedres.usnih.govijprajournal.com This bioactivation is typically mediated by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides or thiophene epoxides. ijrti.orgbiomedres.usnih.govchemscene.com These reactive metabolites can covalently bind to cellular macromolecules like proteins, which can lead to drug-induced toxicities.

For thiophene-containing compounds, including those with a chlorosubstituent like this compound, a key concern is the formation of such reactive intermediates. Research has shown that even substituted thiophenes can undergo bioactivation. senieer.com A study on various substituted thiophenes, including α-chlorothiophenes, demonstrated their capacity to form reactive metabolites that can be trapped by nucleophiles. senieer.com

The primary strategy for detecting these transient reactive species involves "trapping" them with a stable nucleophilic agent to form a stable adduct that can be readily analyzed. Reduced glutathione (B108866) (GSH) is a commonly used trapping agent in in vitro studies with human liver microsomes. senieer.comresearchgate.net The formation of a GSH adduct is a strong indicator of reactive metabolite generation. In the case of α-chlorothiophenes, studies have confirmed that the bioactivation can lead to the formation of GSH adducts where the chlorine atom is displaced by glutathione. senieer.com

The analytical workflow for detecting these adducts typically involves:

Incubating the parent compound (e.g., this compound) with human liver microsomes, an NADPH regenerating system (to support CYP activity), and the trapping agent (e.g., GSH). senieer.comresearchgate.net

Separating the resulting mixture using high-performance liquid chromatography (HPLC).

Detecting and characterizing the adducts using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). senieer.com

Other trapping agents, such as N-acetylcysteine or dienophiles like maleimides, can also be employed to capture different types of reactive thiophene metabolites. researchgate.netjclmm.comyoutube.com The identification of these adducts provides critical information about the bioactivation pathways of the drug candidate and helps in assessing its potential for toxicity.

Reactive Metabolite Formation Pathway Detection Method
Thiophene S-oxideCytochrome P450-mediated S-oxidationTrapping with nucleophiles (e.g., GSH, N-acetylcysteine) or dienophiles (e.g., maleimides) followed by LC-MS/MS analysis. senieer.comresearchgate.netjclmm.com
Thiophene EpoxideCytochrome P450-mediated epoxidation of the thiophene ringTrapping with nucleophiles (e.g., GSH) and analysis by LC-MS/MS.
GSH AdductReaction of the electrophilic metabolite with glutathioneDirect detection and characterization by LC-HRMS and MS/MS. senieer.com

Impurity Profiling and Control in Pharmaceutical Synthesis

Impurity profiling is a critical component of drug development and manufacturing, mandated by regulatory agencies like the International Council for Harmonisation (ICH). ijrti.orgresearchgate.net It involves the identification, quantification, and control of all potential impurities in an active pharmaceutical ingredient (API). ijrti.orgresearchgate.netyoutube.com Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the API. senieer.com

For APIs derived from this compound, a comprehensive impurity profile must be established. This involves a thorough understanding of the synthetic route to predict potential process-related impurities. For instance, unreacted starting materials or intermediates from preceding steps could be present in the final product. Side reactions, such as over-oxidation or alternative cyclization pathways, could also generate impurities.

The control of these impurities is essential to ensure the safety and efficacy of the final drug product. youtube.com This is achieved by setting stringent specifications for the levels of known and unknown impurities. Modern analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC), often coupled with UV detection, being the workhorse for routine quality control. google.com For the structural elucidation of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS), and for volatile impurities, GC-MS, are indispensable. nih.govijprajournal.com

In the case of thiophene-based pharmaceuticals like duloxetine (B1670986), specific impurities have been identified and are controlled during manufacturing. google.com For example, a thiophene-containing impurity in duloxetine hydrochloride is monitored and limited to a specific level (e.g., less than 0.06% area by HPLC). google.com Reference standards for known impurities are often synthesized or isolated to facilitate their accurate quantification in routine analysis. google.com A related compound, 5-Chloro-2-thiophenecarboxaldehyde, is available as a pharmaceutical analytical impurity standard, which can be used in the development and validation of analytical methods for related substances. sigmaaldrich.comusp.org

A typical impurity control strategy involves:

Conclusion

4-Chlorothiophene-2-carbaldehyde is a strategically important molecule in synthetic chemistry. Its value is derived from the versatile reactivity of both the aldehyde functional group and the substituted thiophene (B33073) ring. As a key intermediate, it provides a reliable and efficient route for the construction of more complex molecules containing the chlorothiophene moiety. While its direct application in final products is often embedded within multi-step synthetic sequences, its role as a fundamental building block for the development of new pharmaceuticals, advanced materials, and modern agrochemicals is of significant scientific and industrial importance. Continued research into the synthesis and reactivity of this compound is likely to further expand its utility in contemporary chemical research.

Conclusion and Future Directions in 4 Chlorothiophene 2 Carbaldehyde Research

Current Impact on Organic Synthesis and Applied Chemistry

4-Chlorothiophene-2-carbaldehyde has established itself as a versatile and valuable building block in the field of organic synthesis. Its significance stems from the reactive aldehyde group and the substituted thiophene (B33073) ring, which together provide a scaffold for constructing more complex molecular architectures. In applied chemistry, its primary impact is as an intermediate in the synthesis of a variety of heterocyclic compounds with significant biological and material properties.

The aldehyde functional group allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, enabling the extension of the molecular framework. The chlorine substituent on the thiophene ring offers a site for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds. nih.govnih.gov This methodology has been effectively used to synthesize a series of 4-arylthiophene-2-carbaldehydes, demonstrating the compound's utility in creating libraries of derivatives for further study. nih.govnih.gov

Furthermore, derivatives of chlorinated thiophenes are instrumental in the development of agrochemicals, particularly insecticides. beilstein-journals.org The halogenated thiophene core is a key component in a family of 2,6-dihaloaryl 1,2,4-triazole insecticides, highlighting the role of compounds like this compound as precursors to agriculturally significant products. beilstein-journals.org Its structural analogues are also employed in material science, for instance, in the functionalization of materials like mesoporous silica to enhance their adsorptive properties for potential use in separation processes. smolecule.com

Emerging Research Avenues and Challenges

Current research is actively exploring the derivatization of this compound to uncover novel therapeutic agents. A significant emerging avenue is the synthesis of thiophene-based compounds with potential anticancer properties. researchgate.net Research has shown that chalcone (B49325) analogues derived from chlorothiophene exhibit toxicity against various cancer cell lines, with some compounds showing strong effects on colorectal cancer cells while maintaining promising selectivity toward normal cells. Similarly, novel thiophene carboxamide scaffolds are being investigated for their cytotoxic effects against breast, colon, and skin cancer cell lines. mdpi.com

Another promising area of research is the development of treatments for metabolic diseases. Thiophene carbaldehyde has been used to synthesize novel thiazole derivatives that show potential for diabetes management by exhibiting significant α-glucosidase inhibitory activity. researchgate.netresearchgate.net The biological evaluation of these derivatives indicates that many have inhibitory potential greater than the standard drug, acarbose, without cytotoxic effects. researchgate.netresearchgate.net

The synthesis of various 4-arylthiophene-2-carbaldehydes has also led to the discovery of compounds with potent biological activities, including antibacterial, anti-urease, and nitric oxide (NO) scavenging capabilities. nih.govnih.gov For example, specific derivatives have shown excellent antibacterial activity against Pseudomonas aeruginosa and outstanding urease inhibition. nih.govnih.gov

Despite these promising avenues, challenges remain. The synthesis of these complex derivatives often requires multi-step procedures and careful optimization of reaction conditions, such as catalysts, solvents, and temperature, to achieve good yields. nih.gov For industrial applications, developing cost-effective and scalable manufacturing routes for key intermediates is a significant hurdle that requires careful consideration of factors like reagent costs, reaction temperatures, and waste disposal. beilstein-journals.org

Prospects for Novel Applications and Derivations

The future for this compound research is bright, with significant prospects for the development of novel applications and a wide array of new derivatives. The core structure is a gateway to new classes of pharmaceuticals. The demonstrated success in creating derivatives with anticancer and antidiabetic properties suggests that further structural modifications could lead to the discovery of more potent and selective therapeutic agents. researchgate.netmdpi.comresearchgate.net The exploration of thiophene analogues as anticancer medications continues to open new avenues for drug development. researchgate.net

In the field of agrochemicals, the proven utility of halogenated thiophenes in insecticides provides a strong foundation for designing new pest control agents. beilstein-journals.org Future work could focus on creating derivatives with improved efficacy, broader spectrum of activity, or enhanced environmental safety profiles.

Furthermore, the versatility of the thiophene ring in organic electronics presents opportunities for material science applications. Thiophene-based molecules are integral to the development of organic light-emitting diodes (OLEDs), and new derivatives could be designed to have specific photophysical properties suitable for next-generation displays and lighting. beilstein-journals.org The ability to tune the electronic properties through substitution on the thiophene ring makes this compound an attractive starting point for creating novel functional materials.

The continued exploration of reactions such as Suzuki-Miyaura cross-coupling will undoubtedly lead to a vast library of novel thiophene derivatives. nih.govnih.gov These new compounds will be screened for a wide range of biological activities, potentially leading to breakthroughs in medicine, agriculture, and materials science.

Research Findings on this compound Derivatives

Derivative ClassStarting CompoundKey Research FindingPotential Application
4-Arylthiophene-2-carbaldehydes4-Bromothiophene-2-carbaldehydeExhibited significant antibacterial, anti-urease, and nitric oxide scavenging activities. nih.govnih.govPharmaceuticals (Antibacterial, Anti-inflammatory)
Chlorothiophene-based Chalcones2-Acetyl-5-chlorothiophene (B429048)Demonstrated strong and selective toxicity against colorectal cancer cell lines. Oncology (Anticancer agents)
Thiazole DerivativesThiophene carbaldehydeShowed excellent α-glucosidase inhibitory activity, superior to the standard drug acarbose. researchgate.netresearchgate.netDiabetes Management
Thiophene CarboxamidesThiophene carboxamide scaffoldExhibited promising cytotoxic effects against various cancer cell lines, including colon and breast cancer. mdpi.comOncology (Anticancer agents)
Halogenated Thiophenes3-Methylthiophene (B123197)Serve as key building blocks for a new family of 1,2,4-triazole insecticides. beilstein-journals.orgAgrochemicals (Insecticides)

Q & A

Q. What are the standard synthetic routes for preparing 4-Chlorothiophene-2-carbaldehyde, and how are intermediates characterized?

this compound is typically synthesized via formylation of 2-chlorothiophene derivatives, followed by selective oxidation or halogenation. A common approach involves Vilsmeier-Haack formylation, where thiophene derivatives react with POCl₃ and DMF to introduce the aldehyde group. Chlorination can be achieved using Cl₂ or SO₂Cl₂ under controlled conditions. Key characterization steps :

  • NMR spectroscopy : Confirm regioselectivity (e.g., ¹H NMR: aldehyde proton at δ 9.8–10.2 ppm; thiophene protons at δ 7.2–7.8 ppm).
  • IR spectroscopy : Aldehyde C=O stretch near 1680–1720 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹.
  • Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 160.56 for C₅H₃ClOS).
    Experimental protocols should align with rigorous reporting standards, including yields, solvent systems, and purification methods (e.g., column chromatography) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation and moisture absorption.
  • Handling : Use gloveboxes or fume hoods for air-sensitive reactions. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Classify as halogenated organic waste and adhere to institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Crystallizing this compound is challenging due to its low melting point and tendency to form oils. Strategies include:

  • Cocrystallization : Use coformers (e.g., carboxylic acids) to stabilize the lattice.
  • Low-temperature data collection : Mitigate thermal motion artifacts by collecting data at 100 K.
  • Software tools : SHELXL for refinement and Mercury for void analysis (e.g., solvent-accessible volumes > 5% may indicate disorder).
    Example: A recent study resolved disorder in the aldehyde group using iterative refinement in SHELXL, achieving R₁ < 0.05 .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in NMR or IR data often stem from tautomerism or solvent effects. Methodological solutions:

  • Variable-temperature NMR : Identify dynamic processes (e.g., aldehyde-thioketone tautomerism in DMSO-d₆).
  • DFT calculations : Compare experimental and computed IR spectra (e.g., B3LYP/6-311++G(d,p) basis set).
  • Multi-technique validation : Cross-reference with X-ray photoelectron spectroscopy (XPS) for Cl environment analysis .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing Cl and aldehyde groups direct electrophilic substitution. For Suzuki-Miyaura couplings:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Solvent optimization : Use toluene/EtOH (3:1) with K₂CO₃ to balance solubility and base strength.
  • In situ protection : Temporarily protect the aldehyde as an acetal to prevent side reactions.
    Recent studies report >80% yields in thiophene-aldoxime synthesis using these methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.